Consensus logP Differentiation: Unsubstituted Benzenesulfonamide vs. Halogenated and Methoxy-Substituted Analogs
The consensus logP of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1) is 0.983, as computed and catalogued in the ZINC database [1]. This value reflects the modest lipophilicity conferred by an unsubstituted benzenesulfonamide attached to the 1-cyclohexyl-tetrazole scaffold. In contrast, halogenated analogs are anticipated to exhibit higher logP values due to the lipophilic contribution of chlorine, bromine, or fluorine substituents on the benzene ring; for instance, the 3-chloro analog (CAS 921084-41-5, MW 355.84) and 4-bromo analog (CAS 921125-28-2) carry additional hydrophobic mass, while the 2,5-dimethoxy derivative introduces polar yet sterically demanding groups that alter both logP and hydrogen-bonding profiles . The methanesulfonamide analog N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]methanesulfonamide (MW 259.33, CAS 921084-23-3) represents the lower-MW extreme in this series and is expected to be more hydrophilic . The target compound’s intermediate logP positions it as a balanced starting point for medicinal chemistry campaigns where moderate permeability and aqueous solubility are both desirable.
| Evidence Dimension | Computed consensus logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.983 (ZINC consensus) |
| Comparator Or Baseline | 3-Chloro analog (CAS 921084-41-5): higher logP expected due to Cl; Methanesulfonamide analog (CAS 921084-23-3): lower logP expected; 2,5-Dimethoxy analog: altered logP due to polar substituents |
| Quantified Difference | Exact logP values for comparators not publicly available; qualitative ranking based on substituent effects |
| Conditions | Computed logP (consensus method, ZINC database) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic stability; selecting the unsubstituted benzenesulfonamide variant provides a defined logP baseline for SAR studies, whereas halogenated or methoxylated analogs introduce confounding lipophilicity shifts.
- [1] ZINC Database. ZINC82065599. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide. Consensus logP = 0.983. View Source
